6-(bromomethyl)-4-methoxy-2H-pyran-2-one physical and chemical properties
6-(bromomethyl)-4-methoxy-2H-pyran-2-one physical and chemical properties
An In-depth Technical Guide to 6-(bromomethyl)-4-methoxy-2H-pyran-2-one
Authored by: Gemini, Senior Application Scientist
Introduction
6-(bromomethyl)-4-methoxy-2H-pyran-2-one is a heterocyclic organic compound belonging to the pyranone class.[1] These structures, characterized by a six-membered ring containing an oxygen atom and a carbonyl group, are significant scaffolds in medicinal chemistry and natural product synthesis.[2][3][4] The subject molecule is distinguished by two key functional groups: a highly reactive bromomethyl group at the 6-position and a methoxy group at the 4-position. These substituents profoundly influence the molecule's electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.[1] Its utility is particularly noted in the development of novel pharmaceuticals, where the bromomethyl handle allows for facile derivatization to explore structure-activity relationships (SAR).[1][5]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-(bromomethyl)-4-methoxy-2H-pyran-2-one, along with detailed protocols for its synthesis and safe handling, tailored for professionals in chemical research and drug development.
Molecular and Physical Properties
The fundamental properties of 6-(bromomethyl)-4-methoxy-2H-pyran-2-one are summarized below. This data is essential for its application in synthetic chemistry, guiding decisions on reaction conditions, solvent selection, and purification methods.
| Property | Value | Source |
| IUPAC Name | 6-(bromomethyl)-4-methoxypyran-2-one | [1] |
| CAS Number | 54108-45-1 | [1] |
| Molecular Formula | C₇H₇BrO₃ | [1] |
| Molecular Weight | 219.03 g/mol | [1] |
| Canonical SMILES | COC1=CC(=O)OC(=C1)CBr | [1] |
| InChI | InChI=1S/C7H7BrO3/c1-10-5-2-6(4-8)11-7(9)3-5/h2-3H,4H2,1H3 | [1] |
| InChI Key | OBYFKTVKMXHOGB-UHFFFAOYSA-N | [1] |
| Appearance | Solid (Typical for related pyranones) | [6] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from general properties of similar organic compounds. |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While a dedicated full spectrum for this specific molecule is not publicly available, its characteristic spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures.[7][8][9]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group protons (-OCH₃) around δ 3.8-4.0 ppm, a singlet for the bromomethyl protons (-CH₂Br) around δ 4.3-4.5 ppm, and two doublets for the vinyl protons on the pyranone ring (at C3 and C5) between δ 5.5 and 6.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon (C=O) in the δ 160-165 ppm range. The olefinic carbons of the ring would appear between δ 90 and 165 ppm. The methoxy carbon (-OCH₃) is expected around δ 55-60 ppm, and the bromomethyl carbon (-CH₂Br) would be significantly downfield in the δ 30-35 ppm range due to the deshielding effect of the bromine atom.
2.2 Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups.[8] Key absorption bands would include:
-
A strong, sharp peak around 1710-1740 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated lactone.
-
Absorptions in the 1550-1650 cm⁻¹ region for the C=C double bond stretches within the pyranone ring.
-
Strong bands in the 1050-1250 cm⁻¹ range, characteristic of the asymmetric C-O-C stretching of the cyclic ether and the methoxy group.[8]
-
C-H stretching vibrations from the methoxy and ring methylenes would appear in the 2850-3000 cm⁻¹ region.[8]
2.3 Mass Spectrometry (MS)
In mass spectrometry, 6-(bromomethyl)-4-methoxy-2H-pyran-2-one would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The nominal molecular weight is 219 g/mol , so prominent peaks would be expected at m/z 218 and 220.
Chemical Properties and Reactivity
The synthetic utility of 6-(bromomethyl)-4-methoxy-2H-pyran-2-one stems from the distinct reactivity of its functional groups.
3.1 Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group is the primary site of reactivity, functioning as a potent electrophile. The carbon atom is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group, typically via an Sₙ2 mechanism. This allows for the straightforward introduction of diverse functionalities.[1]
-
Mechanism: A nucleophile (Nu⁻) directly attacks the carbon atom bonded to bromine, and the bromine atom departs as a bromide ion (Br⁻) in a concerted step, resulting in a new substituted pyranone derivative.[1]
Caption: Generalized Sₙ2 reaction at the bromomethyl group.
3.2 Stability Profile
The stability of the molecule is pH-dependent.
-
Acidic Conditions: The methoxy group, akin to an enol ether, may be susceptible to hydrolysis under strong acidic conditions, potentially leading to ring-opened products or tautomerization.[10][11]
-
Basic Conditions: The lactone (cyclic ester) functionality is prone to hydrolysis under strong basic conditions (e.g., NaOH), which would result in the opening of the pyranone ring to form a carboxylate salt. The cyclic ether linkage is generally more stable under basic conditions.[10]
Synthesis Protocol
The most common and efficient synthesis of 6-(bromomethyl)-4-methoxy-2H-pyran-2-one involves the radical bromination of its methylated precursor, 4-methoxy-6-methyl-2H-pyran-2-one.[1]
Caption: Workflow for the synthesis of the title compound.
4.1 Detailed Experimental Procedure
-
Materials:
-
4-methoxy-6-methyl-2H-pyran-2-one (1.0 eq) [CAS: 672-89-9][6]
-
N-Bromosuccinimide (NBS) (1.05-1.1 eq)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) (0.02-0.05 eq)
-
Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., cyclohexane).
-
-
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-6-methyl-2H-pyran-2-one and the chosen solvent.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and the radical initiator to the flask.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Isolation: Filter the solid succinimide and wash it with a small amount of cold solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 6-(bromomethyl)-4-methoxy-2H-pyran-2-one.
-
Applications in Research and Drug Development
The 2H-pyran-2-one core is found in numerous natural products with diverse biological activities, including antifungal, antitumor, and anti-HIV properties.[2] This makes pyranone derivatives, including our title compound, attractive scaffolds for drug discovery programs.
-
Synthetic Intermediate: 6-(bromomethyl)-4-methoxy-2H-pyran-2-one serves as a key building block.[1] Its reactive handle allows for the construction of larger, more complex molecules and chemical libraries for high-throughput screening.
-
Medicinal Chemistry: In drug development, it can be used to synthesize analogs of biologically active compounds. By reacting the bromomethyl group with various amines, thiols, or alcohols, researchers can systematically modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties.[1][5] For instance, pyranone derivatives have shown potential as inhibitors of HIV reverse transcriptase and as anticancer agents.[2][5]
Safety and Handling
As with any reactive chemical, proper safety protocols must be followed when handling 6-(bromomethyl)-4-methoxy-2H-pyran-2-one. While a specific safety data sheet (SDS) is not broadly available, guidelines can be established based on its structure and related compounds.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[12][13]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. Some suppliers recommend storage in a freezer.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Rinse mouth with water and seek medical attention.[15]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[12]
Conclusion
6-(bromomethyl)-4-methoxy-2H-pyran-2-one is a valuable and versatile reagent in modern organic synthesis. Its well-defined reactivity, centered on the electrophilic bromomethyl group, provides a reliable platform for constructing a wide range of molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic entry point for developing novel compounds with potentially significant biological or material properties. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full synthetic potential safely and effectively.
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